Allyl diethylphosphonoacetate

Description

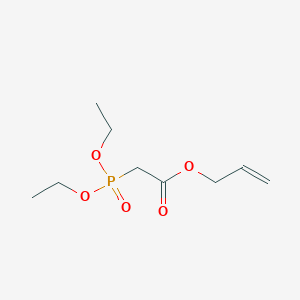

Structure

3D Structure

Propriétés

IUPAC Name |

prop-2-enyl 2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17O5P/c1-4-7-12-9(10)8-15(11,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZLAMOPIWNLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)OCC=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404519 | |

| Record name | Allyl P,P-diethylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113187-28-3 | |

| Record name | Allyl P,P-diethylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl P,P-diethylphosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Allyl Diethylphosphonoacetate: A Comprehensive Technical Guide

CAS Number: 113187-28-3

This technical guide provides an in-depth overview of Allyl diethylphosphonoacetate, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, key synthetic applications with experimental protocols, and relevant reaction mechanisms.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid widely utilized for introducing the allyl ester functionalized phosphonate moiety in carbon-carbon bond-forming reactions.[1] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 113187-28-3 | [1] |

| Molecular Formula | C₉H₁₇O₅P | [2] |

| Molecular Weight | 236.20 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Boiling Point | 157-158 °C at 10 mmHg | [1] |

| Density | 1.12 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.445 | [1] |

| Flash Point | > 110 °C (> 230 °F) | |

| SMILES | O=P(OCC)(CC(OCC=C)=O)OCC | [2] |

| InChIKey | USZLAMOPIWNLPH-UHFFFAOYSA-N |

Spectroscopic Data: Spectroscopic data, including ATR-IR, ¹H-NMR, ¹³C-NMR, and ³¹P-NMR, are available for this compound and its structural analogs in spectral databases.[3][4][5][6]

Synthesis of this compound

This compound is typically synthesized via the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. For the synthesis of the title compound, the reaction would proceed between triethyl phosphite and an allyl haloacetate.

Experimental Protocol: Michaelis-Arbuzov Reaction (Representative)

The following protocol describes the synthesis of a structurally similar compound, diethyl allylphosphonate, and is representative of the synthesis of phosphonates.[7][8]

-

Combine freshly distilled triethyl phosphite (1.0 eq) and allyl bromide (1.1 eq) in a round-bottomed flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Heat the reaction mixture to approximately 70-80 °C for 3 hours.[7]

-

After the reaction is complete, increase the temperature to around 120 °C to distill off any excess allyl bromide.[7]

-

The resulting product, a colorless oil, is typically of high purity.[7]

Caption: Michaelis-Arbuzov synthesis of this compound.

Key Applications and Experimental Protocols

This compound is a key reagent in several important organic transformations, most notably the Horner-Wadsworth-Emmons reaction and as a precursor for substrates in the Pauson-Khand reaction.[1]

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, from aldehydes and ketones.[9][10] It employs a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding ylide in a Wittig reaction.[9] A significant advantage is the formation of a water-soluble phosphate byproduct, simplifying purification.[10] The reaction generally favors the formation of the (E)-alkene.[9]

-

Deprotonation: A base removes the acidic proton alpha to the phosphonate and carbonyl groups, forming a stabilized phosphonate carbanion.

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone.

-

Oxaphosphetane Formation: An intermediate oxaphosphetane is formed.

-

Elimination: The oxaphosphetane collapses, yielding the alkene and a dialkylphosphate salt.[9]

References

- 1. Allyl P,P-diethylphosphonoacetate , 97% , 113187-28-3 - CookeChem [cookechem.com]

- 2. chemscene.com [chemscene.com]

- 3. spectrabase.com [spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Allyl Diethylphosphonoacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the structure, properties, synthesis, and applications of Allyl Diethylphosphonoacetate, a versatile reagent in modern organic synthesis and drug discovery.

Introduction

This compound is an organophosphorus compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive phosphonate moiety and an allyl group, makes it a valuable building block for the synthesis of a diverse array of complex molecules. This guide provides a detailed overview of its chemical and physical properties, spectroscopic signature, synthesis, and key applications, with a particular focus on its role in the development of novel therapeutic agents.

Structure and Properties

This compound is the allyl ester of diethylphosphonoacetic acid. The central methylene group is activated by both the phosphonate and the ester functionalities, making its protons acidic and readily removable by a base. This property is central to its utility in carbon-carbon bond-forming reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₇O₅P | [1] |

| Molecular Weight | 236.20 g/mol | [1] |

| CAS Number | 113187-28-3 | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.12 g/cm³ | [1] |

| Boiling Point | 157 °C | [1] |

| Refractive Index | ~1.445 | |

| Solubility | Soluble in water and many organic solvents. | [1] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the expected spectroscopic data based on analysis of its structure and data from closely related compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~5.90 | m | 1H | -CH=CH₂ | |

| ~5.30 | m | 2H | -CH=CH₂ | |

| ~4.60 | d | 2H | -O-CH₂-CH= | |

| ~4.15 | q | 4H | -P(O)(O-CH₂CH₃)₂ | ~7.1 |

| ~2.95 | d | 2H | -P(O)-CH₂-C(O)- | ~22.0 (²JP-H) |

| ~1.30 | t | 6H | -P(O)(O-CH₂CH₃)₂ | ~7.1 |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 (d, JP-C ≈ 6 Hz) | C=O |

| ~132 | -CH=CH₂ |

| ~118 | -CH=CH₂ |

| ~65 | -O-CH₂-CH= |

| ~62 (d, JP-C ≈ 6 Hz) | -P(O)(O-CH₂)₂ |

| ~34 (d, JP-C ≈ 135 Hz) | -P(O)-CH₂- |

| ~16 (d, JP-C ≈ 6 Hz) | -P(O)(O-CH₂CH₃)₂ |

Table 4: Predicted ³¹P NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ~20-22 | Singlet (proton decoupled) | H₃PO₄ (external standard) |

Table 5: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2980, 2930 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1250 | Strong | P=O stretch |

| ~1025 | Strong | P-O-C stretch |

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 236 | [M]⁺ (Molecular ion) |

| 195 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 167 | [M - C₃H₅O₂]⁺ (Loss of allyl acetate fragment) |

| 137 | [P(O)(OEt)₂]⁺ |

Synthesis and Experimental Protocols

This compound is typically synthesized via the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol is based on the well-established Michaelis-Arbuzov reaction for the synthesis of phosphonates.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (1.0 eq). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkyl Halide: Slowly add allyl chloroacetate (1.05 eq) to the triethyl phosphite at room temperature with vigorous stirring.

-

Reaction: Heat the reaction mixture to 120-140 °C. The reaction progress can be monitored by observing the evolution of ethyl chloride gas, which can be vented through a bubbler. The reaction is typically complete within 3-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Chemical Reactions and Applications

The most prominent application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction, which is a powerful method for the stereoselective synthesis of alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone. The resulting intermediate eliminates a water-soluble phosphate byproduct to form an alkene. This reaction generally favors the formation of the (E)-alkene.

Experimental Protocol: Synthesis of Allyl Cinnamate via HWE Reaction

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Addition of Phosphonate: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Applications in Drug Development

The phosphonate moiety is a well-established pharmacophore in medicinal chemistry, often serving as a stable mimic of a phosphate group. This compound is a key intermediate in the synthesis of various biologically active compounds, including potential antiviral and anticancer agents.

Antiviral Agents

Phosphonate-containing nucleoside analogs are an important class of antiviral drugs.[2] They act as chain terminators in viral DNA or RNA synthesis. The phosphonate group, being resistant to enzymatic cleavage, provides enhanced metabolic stability compared to natural phosphate esters.

Anticancer Agents

This compound has been utilized in the synthesis of natural product analogs with potent anticancer activity. For instance, it is a key reagent in some synthetic routes towards salicylihalamides, which are potent inhibitors of vacuolar-type (V)-ATPases, enzymes that are crucial for cancer cell survival and proliferation.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to participate in the Horner-Wadsworth-Emmons reaction provides a reliable method for the stereoselective formation of alkenes. Furthermore, its role as a precursor to phosphonate-containing bioactive molecules underscores its importance in drug discovery and development, particularly in the search for new antiviral and anticancer therapies. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the research laboratory.

References

Allyl Diethylphosphonoacetate: A Technical Guide for Synthetic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl P,P-diethylphosphonoacetate is a versatile organophosphorus compound widely utilized as a key intermediate in organic synthesis.[1] Its chemical structure, featuring a phosphonate group and an allyl ester, makes it a valuable reagent, particularly in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and reaction mechanisms relevant to researchers in the fields of agrochemical and pharmaceutical development.[1]

Chemical and Physical Properties

Allyl diethylphosphonoacetate is a colorless liquid at room temperature.[1] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 236.20 g/mol [2] |

| Molecular Formula | C₉H₁₇O₅P[1][3] |

| CAS Number | 113187-28-3[1] |

| Density | 1.12 g/mL at 25 °C |

| Boiling Point | 157-158 °C at 10 mmHg |

| Refractive Index (n20/D) | 1.445 |

| SMILES String | CCOP(=O)(CC(=O)OCC=C)OCC |

| InChI Key | USZLAMOPIWNLPH-UHFFFAOYSA-N |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the Horner-Wadsworth-Emmons reaction are provided below.

Synthesis of this compound via Michaelis-Arbuzov Reaction

The synthesis of phosphonates is commonly achieved through the Michaelis-Arbuzov reaction.[4] This protocol describes the synthesis of this compound from triethyl phosphite and an allyl haloacetate. A similar procedure has been successfully used for the synthesis of diethyl allylphosphonate.[5]

Reactants:

-

Triethyl phosphite

-

Allyl bromoacetate (or allyl chloroacetate)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add freshly distilled triethyl phosphite (1.0 equivalent).

-

Slowly add allyl bromoacetate (1.1 equivalents) to the flask.

-

Heat the reaction mixture, with stirring, to approximately 120-150 °C. The reaction is typically exothermic.

-

Maintain the temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by observing the cessation of ethyl bromide evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound. The boiling point is approximately 157-158 °C at 10 mmHg.

Application in the Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize α,β-unsaturated esters, predominantly with an (E)-alkene geometry.[6]

Reactants:

-

This compound

-

Aldehyde or Ketone

-

Base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.1 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a strong base, such as sodium hydride (1.1 equivalents), in portions. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the phosphonate carbanion.

-

Slowly add a solution of the desired aldehyde or ketone (1.0 equivalent) in anhydrous THF to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, or until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting α,β-unsaturated allyl ester by column chromatography on silica gel.

Analytical Data

-

¹H-NMR:

-

Allyl group: δ 5.8-6.0 ppm (m, 1H, -CH=), δ 5.2-5.4 ppm (m, 2H, =CH₂), δ 4.6-4.7 ppm (d, 2H, -OCH₂-allyl).

-

Diethyl phosphonate group: δ 4.0-4.2 ppm (quintet, 4H, -OCH₂CH₃), δ 1.2-1.4 ppm (t, 6H, -OCH₂CH₃).

-

Methylene bridge: δ 2.9-3.1 ppm (d, 2H, P-CH₂-C=O).

-

-

¹³C-NMR:

-

Carbonyl group: δ ~165 ppm (d, ²JPC).

-

Allyl group: δ ~131 ppm (-CH=), δ ~119 ppm (=CH₂), δ ~66 ppm (-OCH₂-allyl).

-

Diethyl phosphonate group: δ ~63 ppm (d, ²JPC, -OCH₂CH₃), δ ~16 ppm (d, ³JPC, -OCH₂CH₃).

-

Methylene bridge: δ ~35 ppm (d, ¹JPC, P-CH₂-C=O).

-

-

³¹P-NMR:

-

A single peak is expected in the range of δ 20-25 ppm.

-

-

Mass Spectrometry:

-

The molecular ion peak [M]⁺ would be observed at m/z = 236.2.

-

Reaction Mechanism and Visualization

The Horner-Wadsworth-Emmons reaction proceeds through the formation of a phosphonate carbanion, which then acts as a nucleophile. The mechanism is outlined below.

Caption: Workflow of the Horner-Wadsworth-Emmons reaction.

Conclusion

Allyl P,P-diethylphosphonoacetate is a highly effective reagent for the stereoselective synthesis of (E)-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its synthesis is straightforward through the Michaelis-Arbuzov reaction. This technical guide provides the necessary chemical data and detailed experimental protocols to assist researchers in utilizing this valuable compound for the development of novel molecules in the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to the Synthesis of Allyl Diethylphosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl diethylphosphonoacetate is a versatile synthetic intermediate of significant interest in organic chemistry and drug discovery. Its utility primarily stems from its application in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of α,β-unsaturated esters, which are common structural motifs in biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations. The role of phosphonates in biological signaling is also discussed to provide context for the application of this compound in medicinal chemistry.

Introduction

This compound, also known as phosphonoacetic acid P,P-diethyl allyl ester, is an organophosphorus compound featuring a phosphonate moiety and an allyl ester group.[1] This bifunctional nature makes it a valuable reagent, particularly in carbon-carbon bond formation. Its most prominent application is as a reactant in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high E-selectivity.[1] The resulting α,β-unsaturated esters are precursors to a wide range of pharmaceuticals, including potential anticancer and antiviral agents, as well as agrochemicals.[2] Understanding the synthesis of this key intermediate is therefore crucial for researchers in these fields.

This guide details the two primary synthetic routes to this compound: the Michaelis-Arbuzov reaction and the esterification of diethylphosphonoacetic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 113187-28-3 | [1] |

| Molecular Formula | C9H17O5P | [3] |

| Molecular Weight | 236.2 g/mol | [3] |

| Appearance | Colorless liquid | |

| Boiling Point | 157-158 °C @ 10 mmHg | [1] |

| Density | 1.12 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.445 | [1] |

| Purity | ≥ 97% (GC) |

Synthesis Pathways

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry for the formation of a carbon-phosphorus bond.[4][5][6] The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide to form a phosphonium salt intermediate, which then undergoes dealkylation to yield the corresponding phosphonate.[5]

3.1.1. Reaction Scheme

3.1.2. Experimental Protocol

This protocol is adapted from a general procedure for the Michaelis-Arbuzov reaction.

-

Materials:

-

Triethyl phosphite

-

Allyl chloroacetate

-

Tetrabutylammonium iodide (catalyst)

-

Anhydrous toluene (solvent, optional)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add allyl chloroacetate and a catalytic amount of tetrabutylammonium iodide.

-

Heat the mixture to 90 °C under a nitrogen atmosphere.

-

Slowly add triethyl phosphite dropwise to the reaction mixture. The rate of addition should be controlled to maintain a steady reflux. The internal temperature should be kept between 90-110 °C. The addition typically takes 6-8 hours.

-

After the addition is complete, maintain the reaction mixture at 110-120 °C for an additional 6-8 hours to ensure the reaction goes to completion.

-

The byproduct, ethyl chloride, can be collected using a cold trap.

-

After cooling to room temperature, the crude product is purified by vacuum distillation to yield pure this compound.

-

3.1.3. Quantitative Data

| Parameter | Value |

| Reactant Ratio (Triethyl phosphite : Allyl chloroacetate) | 1.25 : 1 (by weight) |

| Catalyst Loading (Tetrabutylammonium iodide) | 0.02 (by weight relative to allyl chloroacetate) |

| Reaction Temperature | 90-120 °C |

| Reaction Time | 12-16 hours |

| Typical Yield | High |

Esterification of Diethylphosphonoacetic Acid

An alternative route to this compound is the esterification of diethylphosphonoacetic acid with allyl alcohol. This reaction typically requires an acid catalyst and removal of water to drive the equilibrium towards the product side.[7][8][9]

3.2.1. Reaction Scheme

3.2.2. Experimental Protocol

This is a general procedure for Fischer esterification.[7]

-

Materials:

-

Diethylphosphonoacetic acid

-

Allyl alcohol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent for azeotropic removal of water)

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine diethylphosphonoacetic acid, an excess of allyl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

3.2.3. Quantitative Data

| Parameter | Value |

| Reactant Ratio (Allyl alcohol : Diethylphosphonoacetic acid) | Excess (e.g., 3 equivalents) |

| Catalyst Loading (p-Toluenesulfonic acid) | Catalytic amount (e.g., 0.05 equivalents) |

| Reaction Temperature | Reflux temperature of toluene |

| Reaction Time | Varies, monitored by water formation |

| Typical Yield | Good to high |

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

| Spectroscopic Data | Observed Values |

| 1H NMR (CDCl3, δ ppm) | 5.90 (m, 1H), 5.30 (m, 2H), 4.60 (d, 2H), 4.15 (q, 4H), 2.95 (d, JP-H = 22 Hz, 2H), 1.30 (t, 6H) |

| 13C NMR (CDCl3, δ ppm) | 166.0 (d, JP-C = 6 Hz), 131.5, 119.0, 66.0, 62.5 (d, JP-C = 6 Hz), 34.5 (d, JP-C = 133 Hz), 16.0 (d, JP-C = 6 Hz) |

| 31P NMR (CDCl3, δ ppm) | ~21.0 |

Role in Biological Signaling Pathways

While this compound itself is not a known signaling molecule, the phosphonate group it contains is a key structural feature in many biologically active compounds. Phosphonates are stable isosteres of phosphates, meaning they have a similar size and electronic structure but are resistant to enzymatic hydrolysis due to the stable carbon-phosphorus bond.[10] This property is exploited in drug design to create phosphate analogues that can interact with biological targets but have improved metabolic stability.[10]

Nucleoside phosphonates, for instance, are known to interfere with purinergic signaling pathways by acting as analogues of nucleoside phosphates.[10] These pathways are crucial for a wide range of physiological processes. Furthermore, many phosphonate-containing compounds exhibit antibiotic or antiviral properties by inhibiting key enzymes in metabolic pathways.[11][12]

The synthesis of complex phosphonate-based drugs often involves intermediates like this compound. The allyl group can be further functionalized or removed, and the phosphonate moiety can be incorporated into a larger molecule designed to interact with a specific biological target.

Conclusion

This compound is a valuable synthetic building block, primarily synthesized via the Michaelis-Arbuzov reaction or esterification. The choice of synthetic route may depend on the availability of starting materials and desired scale. Its key application in the Horner-Wadsworth-Emmons reaction facilitates the synthesis of complex molecules with potential therapeutic applications. The stability of the phosphonate group makes it an attractive feature in the design of metabolically robust drugs that can modulate biological signaling pathways. This guide provides the foundational knowledge for the synthesis and application of this important chemical intermediate.

References

- 1. Allyl P,P-diethylphosphonoacetate , 97% , 113187-28-3 - CookeChem [cookechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Allyl P,P-diethylphosphonoacetate | 113187-28-3 | FA153498 [biosynth.com]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 8. US2164188A - Esterification of allyl type alcohols and products resulting therefrom - Google Patents [patents.google.com]

- 9. Ester synthesis by esterification [organic-chemistry.org]

- 10. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphonate - Wikipedia [en.wikipedia.org]

- 12. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Allyl Diethylphosphonoacetate: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl diethylphosphonoacetate is a versatile organophosphorus compound with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical properties, detailed experimental protocols for its use in the Horner-Wadsworth-Emmons reaction, a proposed synthetic route, and an exploration of its relevance in drug development and other research areas. The information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and the discovery of novel therapeutic agents.

Physical and Chemical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental for its effective application in research and synthesis. Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇O₅P | [1] |

| Molecular Weight | 236.20 g/mol | [1] |

| Appearance | Colorless liquid | Chem-Impex |

| Density | 1.12 g/mL at 25 °C | Chem-Impex |

| Boiling Point | 157-158 °C at 10 mmHg | Chem-Impex |

| Refractive Index | n20/D 1.445 | Chem-Impex |

| CAS Number | 113187-28-3 | [1] |

| Synonyms | Phosphonoacetic acid P,P-diethyl allyl ester | [1] |

Synthesis of this compound

Proposed Experimental Protocol (via Michaelis-Arbuzov Reaction):

Materials:

-

Triethyl phosphite

-

Allyl chloroacetate (or allyl bromoacetate)

-

Anhydrous toluene (or another suitable high-boiling solvent)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel is assembled. The entire apparatus is flushed with dry nitrogen or argon gas to ensure an inert atmosphere.

-

Charging the Reactants: Triethyl phosphite (1.0 equivalent) is charged into the reaction flask.

-

Addition of Allyl Haloacetate: Allyl chloroacetate or allyl bromoacetate (1.0-1.1 equivalents) is dissolved in a minimal amount of anhydrous toluene and added to the dropping funnel. The allyl haloacetate solution is then added dropwise to the stirred triethyl phosphite at room temperature.

-

Reaction Conditions: After the addition is complete, the reaction mixture is slowly heated to reflux (the temperature will depend on the boiling point of the allyl haloacetate and solvent). The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine its completion, which may take several hours. The reaction progress is indicated by the formation of ethyl chloride or ethyl bromide as a byproduct, which will be evolved as a gas.

-

Work-up and Purification: Once the reaction is complete, the mixture is cooled to room temperature. The solvent and any unreacted starting materials are removed under reduced pressure using a rotary evaporator. The resulting crude this compound is then purified by vacuum distillation to yield the final product as a colorless liquid.

The Horner-Wadsworth-Emmons Reaction: A Key Application

This compound is a prominent reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the stereoselective synthesis of alkenes.[6][7][8][9] This reaction offers significant advantages over the traditional Wittig reaction, including the formation of predominantly (E)-alkenes and the ease of removal of the water-soluble phosphate byproduct.[7][8]

Detailed Experimental Protocol for a Horner-Wadsworth-Emmons Reaction:

Materials:

-

This compound

-

An appropriate aldehyde or ketone

-

A strong base (e.g., sodium hydride (NaH), sodium methoxide (NaOMe), or lithium diisopropylamide (LDA))

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether, or dimethylformamide (DMF))

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate, diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Preparation of the Phosphonate Anion: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared. The flask is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30-60 minutes, during which time the evolution of hydrogen gas will be observed, indicating the formation of the phosphonate carbanion.

-

Addition of the Carbonyl Compound: A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is then extracted several times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired alkene.

Reaction Mechanism Visualization:

The mechanism of the Horner-Wadsworth-Emmons reaction proceeds through the formation of a phosphonate carbanion, which then undergoes nucleophilic addition to the carbonyl compound to form an intermediate that subsequently eliminates a phosphate salt to yield the alkene.[6][7]

Caption: Horner-Wadsworth-Emmons Reaction Mechanism.

Applications in Drug Development and Research

The phosphonate moiety is a key structural feature in a variety of biologically active compounds, and as such, this compound serves as a valuable building block in medicinal chemistry.[1]

Antiviral and Anticancer Potential:

Phosphonate derivatives have demonstrated significant potential as antiviral and anticancer agents.[1][10][11] They can act as mimics of natural phosphates and inhibit key enzymes involved in viral replication or tumor growth.[11] Acyclic nucleoside phosphonates, for instance, are a class of antiviral drugs that inhibit viral DNA polymerases.[12] The synthesis of novel phosphonate-containing molecules using reagents like this compound is a promising strategy for the development of new therapeutics.[1] The allyl group provides a reactive handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.

Enzyme Inhibition:

Phosphonates are known to be effective inhibitors of various enzymes, often by acting as transition-state analogs or by competing for phosphate-binding sites.[11] This property is exploited in the design of drugs targeting enzymes crucial for disease progression.

Agrochemicals:

Beyond pharmaceuticals, this compound is an important intermediate in the synthesis of agrochemicals, including herbicides and insecticides.[1]

While specific signaling pathways directly modulated by this compound have not been extensively documented, the broader class of organophosphorus compounds is known to interact with a wide range of biological targets. Further research into the biological activity of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly for the stereoselective formation of alkenes via the Horner-Wadsworth-Emmons reaction. Its utility extends to the development of new pharmaceuticals and agrochemicals, underscoring its importance in both academic and industrial research. This guide provides essential information to facilitate its effective use and to inspire further investigation into its synthetic applications and biological activities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. Synthesis, antiviral activity and enzymatic phosphorylation of 9-phosphonopentenyl derivatives of guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of Allyl Diethylphosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for allyl diethylphosphonoacetate (CAS No. 113187-28-3). Due to the absence of precise quantitative solubility data in published literature, this document summarizes qualitative findings, presents data for analogous compounds to provide context, and details a standardized experimental protocol for determining its solubility.

Introduction to this compound

This compound is an organophosphorus compound widely utilized as a reagent in organic synthesis.[1] Its most notable application is in the Horner-Wadsworth-Emmons (HWE) reaction to produce (E)-α,β-unsaturated esters, which are valuable intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[2] Understanding the solubility of this reagent is critical for reaction optimization, solvent selection, purification processes, and formulation development.

Solubility Data

A thorough review of scientific databases and supplier technical sheets reveals a lack of specific quantitative solubility data for this compound. The available information is qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Source(s) |

| Water | Soluble | [3] |

To provide a more comprehensive context for researchers, the solubility profiles of structurally similar phosphonate esters are presented below. These compounds share the core diethylphosphonoacetate structure but differ in the ester group. This information can serve as a useful proxy for estimating the behavior of the allyl analogue in various solvent systems.

Table 2: Solubility Data of Analogous Phosphonate Esters

| Compound | CAS No. | Solvent | Solubility Description |

| Triethyl phosphonoacetate | 867-13-0 | Water | Slightly miscible; may decompose.[4][5][6][7] |

| Ethanol | Soluble[7] | ||

| Toluene | Soluble[7] | ||

| Methyl diethylphosphonoacetate | 1067-74-9 | Tetrahydrofuran (THF) | Miscible[8] |

Factors Influencing Phosphonate Solubility

The solubility of phosphonate esters is governed by several physicochemical factors. Understanding these relationships is key to manipulating and predicting their behavior in different experimental setups. Key influencing factors include the polarity of the solvent, temperature, and for related phosphonic acids, the pH and presence of metal ions.[8] For phosphonate complexes with metals, solubility tends to decrease as temperature increases.

Caption: Logical relationship of factors affecting phosphonate solubility.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the quantitative determination of this compound solubility, based on the widely accepted "shake-flask" equilibrium method. This method is robust and applicable to various solvent systems.

4.1 Materials

-

This compound (solute)

-

Solvent of interest (e.g., water, ethanol, toluene)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD), or a UV-Vis Spectrophotometer if the compound has a suitable chromophore).

4.2 Procedure

-

Preparation of a Saturated Solution:

-

Add a pre-weighed excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solute settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a pre-calibrated instrument (e.g., GC-NPD).

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility.

-

-

Replication:

-

The entire experiment should be performed in triplicate to ensure the reproducibility and accuracy of the results.

-

Caption: Experimental workflow for determining equilibrium solubility.

Conclusion

While quantitative solubility data for this compound remains uncharacterized in public literature, qualitative evidence indicates its solubility in water. For practical applications, the solubility can be inferred from analogous compounds like triethyl and methyl diethylphosphonoacetate, which show miscibility with common organic solvents and slight miscibility with water. For precise quantitative needs, the recommended shake-flask experimental protocol provides a reliable framework for researchers to determine the solubility in specific solvent systems tailored to their unique requirements.

References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. evo-chemical.com [evo-chemical.com]

Allyl Diethylphosphonoacetate: A Comprehensive Spectroscopic Guide

For Immediate Release

This technical guide provides a detailed analysis of the spectral data for allyl diethylphosphonoacetate, a key reagent in various organic synthesis reactions, including the Horner-Wadsworth-Emmons olefination. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Summary of Spectroscopic Data

The following tables summarize the key spectral data for this compound, including ¹H NMR, ¹³C NMR, ³¹P NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. This data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.98 - 5.85 | m | -CH=CH₂ | |

| 5.35 - 5.23 | m | -CH=CH ₂ | |

| 4.61 | d | 5.6 | O-CH ₂-CH=CH₂ |

| 4.19 - 4.10 | m | P-O-CH ₂-CH₃ | |

| 2.98 | d | 21.7 | P-CH ₂-C=O |

| 1.32 | t | 7.1 | P-O-CH₂-CH ₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 166.5 (d, J = 5.9 Hz) | C=O |

| 131.5 | -C H=CH₂ |

| 119.2 | -CH=C H₂ |

| 65.8 | O-C H₂-CH=CH₂ |

| 62.9 (d, J = 6.4 Hz) | P-O-C H₂-CH₃ |

| 34.5 (d, J = 133.0 Hz) | P-C H₂-C=O |

| 16.3 (d, J = 6.0 Hz) | P-O-CH₂-C H₃ |

³¹P NMR (Phosphorus-31 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 19.5 | (EtO)₂P (O)- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2985 | Medium | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1647 | Medium | C=C stretch (alkene) |

| 1255 | Strong | P=O stretch |

| 1025 | Strong | P-O-C stretch |

| 928 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 236 | 15 | [M]⁺ |

| 195 | 100 | [M - C₃H₅O]⁺ |

| 167 | 85 | [M - C₃H₅O₂ - H]⁺ |

| 139 | 95 | [P(O)(OEt)₂]⁺ |

| 111 | 40 | [P(O)(OEt)(OH)]⁺ |

| 81 | 60 | [P(O)(OH)₂]⁺ |

| 41 | 55 | [C₃H₅]⁺ |

Experimental Protocols

The acquisition of high-quality spectral data is fundamental for accurate compound characterization. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), is prepared at a concentration of approximately 10-20 mg/mL. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR: Spectra are typically acquired on a 300 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. A 90-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 512-1024) are used to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

³¹P NMR: Spectra can be acquired with or without proton decoupling. A 90-degree pulse width and a relaxation delay of 5 seconds are common parameters. 85% phosphoric acid is used as an external standard (0 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of liquid samples like this compound. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

Electron Ionization (EI) is a standard method for the mass analysis of volatile organic compounds. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of the spectral data for this compound.

Caption: Workflow for the spectral analysis of this compound.

An In-depth Technical Guide to Allyl Diethylphosphonoacetate: Discovery and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl diethylphosphonoacetate is a versatile organophosphorus reagent that has become an important tool in modern organic synthesis. This technical guide provides a comprehensive overview of its discovery, history, and key applications, with a particular focus on its role in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. Detailed experimental protocols for its synthesis and its use in olefination reactions are presented, along with a summary of its physicochemical properties. This document is intended to serve as a valuable resource for researchers in organic chemistry and drug development.

Introduction

This compound, also known by its IUPAC name prop-2-enyl 2-(diethoxyphosphoryl)acetate, is a phosphonate ester that serves as a key building block in a variety of chemical transformations. Its utility lies in the presence of an acidic methylene group activated by both the phosphonate and the ester functionalities, making it an excellent nucleophile in its deprotonated form. This reactivity is harnessed in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the formation of carbon-carbon double bonds. The allyl group also provides a handle for further functionalization, adding to the compound's synthetic versatility. This guide will delve into the historical context of this reagent, its synthesis, and its practical application in organic synthesis.

Discovery and History

The development of phosphonate-stabilized carbanions as reagents for olefination reactions was pioneered by Leopold Horner in 1958, as a modification of the Wittig reaction.[1] This was further refined by William S. Wadsworth and William D. Emmons, leading to the now well-established Horner-Wadsworth-Emmons (HWE) reaction.[1]

While the general class of phosphonate reagents has a well-documented history, the first specific synthesis of this compound is attributed to the work of Mikolajczyk, Grzejszczak, and Korbacz, published in a 1981 edition of Tetrahedron Letters.[1] Their work focused on the synthesis of vinylphosphonates from α-seleno-phosphonates, and this compound was prepared as a key intermediate. The synthesis was achieved through a Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry for the formation of carbon-phosphorus bonds.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 113187-28-3 |

| Molecular Formula | C₉H₁₇O₅P |

| Molecular Weight | 236.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 157-158 °C at 10 mmHg |

| Density | 1.12 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.445 |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Reaction Scheme: Michaelis-Arbuzov Reaction

Caption: Synthesis of this compound via the Michaelis-Arbuzov reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the Michaelis-Arbuzov reaction.

Materials:

-

Triethyl phosphite (freshly distilled)

-

Allyl bromide

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Nitrogen atmosphere setup

-

Distillation apparatus

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, add freshly distilled triethyl phosphite (5.16 mL, 30 mmol) and allyl bromide (5.52 mL, 33 mmol).[3]

-

Heat the reaction mixture to 71 °C for 3 hours.[3]

-

After the reaction is complete, increase the temperature to approximately 120 °C to distill off the excess allyl bromide over a period of 2 hours.[3]

-

The resulting product, this compound, is obtained as a colorless oil (yield: 5.25 g, 98%).[3]

-

The purity of the product can be confirmed by thin-layer chromatography (TLC) and gas chromatography (GC).[3]

Application in the Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a valuable reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is a superior alternative to the Wittig reaction for the synthesis of alkenes from aldehydes and ketones. The key advantages of the HWE reaction include the use of more nucleophilic and less basic phosphonate carbanions and the formation of a water-soluble phosphate byproduct, which simplifies purification.[4] The reaction generally favors the formation of (E)-alkenes.[5]

General Mechanism of the Horner-Wadsworth-Emmons Reaction

The reaction proceeds through a well-established mechanism involving the deprotonation of the phosphonate, nucleophilic attack on the carbonyl compound, and subsequent elimination to form the alkene.

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocol: HWE Reaction of this compound with an Aldehyde

The following is a general protocol for the Horner-Wadsworth-Emmons reaction that can be adapted for use with this compound.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Base (e.g., Sodium hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Triethylamine)

-

Anhydrous lithium chloride (LiCl) (optional, for Masamune-Roush conditions)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous Na₂SO₄)

-

Rotary evaporator

-

Flash column chromatography setup

Procedure (Masamune-Roush Conditions):

-

Under an inert atmosphere, add anhydrous LiCl (1.2 equivalents) to a dry round-bottom flask containing anhydrous acetonitrile or THF.[2]

-

Add the phosphonate reagent, this compound (1.2 equivalents), to the suspension.[2]

-

Add the aldehyde (1.0 equivalent) to the mixture.[2]

-

Add DBU or triethylamine (1.5 equivalents) dropwise at room temperature.[2]

-

Stir the reaction at room temperature until completion, monitoring by TLC.[2]

-

Quench the reaction with saturated aqueous NH₄Cl solution.[2]

-

Extract the aqueous layer with ethyl acetate (3 times).[2]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[2]

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the desired alkene.[2]

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, particularly conjugated dienes, which are important structural motifs in natural products and polymers.[3][6] Its application extends to the synthesis of agrochemicals and pharmaceuticals, where the phosphonate group can act as a stable mimic of phosphate or carboxylate groups.[7]

Conclusion

This compound is a synthetically important reagent with a history rooted in the development of modern olefination chemistry. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its reliable performance in the Horner-Wadsworth-Emmons reaction make it a staple in the organic chemist's toolbox. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, particularly for scientists and professionals in the fields of organic synthesis and drug discovery.

References

- 1. Preparation of α-methoxyallylphosphonates and their conversion into 2-methoxyalka-1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application of Allyl Diethylphosphonoacetate in the Horner-Wadsworth-Emmons Reaction for the Synthesis of (E)-1,3-Dienes

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic tool for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2][3] A key benefit is the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[3] While the HWE reaction typically yields (E)-alkenes with high stereoselectivity, the use of specific phosphonate reagents can be tailored to achieve desired structural motifs.[2][4]

This document focuses on the application of allyl diethylphosphonoacetate in the Horner-Wadsworth-Emmons reaction. This specific reagent enables the efficient synthesis of terminal 1,3-dienes, which are valuable building blocks in organic synthesis, particularly for the construction of complex molecules and natural products. The reaction of the lithiated carbanion of this compound with a variety of aldehydes proceeds with high efficiency and, notably, high stereoselectivity for the (E)-isomer of the newly formed double bond.[5]

A critical factor for achieving high (E)-selectivity in this transformation is the use of hexamethylphosphoramide (HMPA) as an additive.[5] The reaction is typically carried out at low temperatures, such as -78 °C, in an ethereal solvent like tetrahydrofuran (THF), with a strong base like n-butyllithium (n-BuLi) to generate the phosphonate carbanion.[4][5] This methodology is general, procedurally simple, and provides a reliable route to terminal (E)-1,3-dienes from readily available aldehydes.[5]

Reaction Mechanism and Experimental Workflow

The Horner-Wadsworth-Emmons reaction commences with the deprotonation of the phosphonate at the α-carbon to form a stabilized carbanion.[2][4] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming an intermediate oxaphosphetane.[4] This intermediate subsequently collapses to yield the alkene and a dialkyl phosphate salt. The stereochemical outcome is largely determined by the relative energies of the transition states leading to the cis and trans isomers, with the trans-olefin generally being the thermodynamically favored product.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. A Convenient Method for the Synthesis of Terminal (E)-1,3-Dienes [organic-chemistry.org]

Allyl Diethylphosphonoacetate: A Versatile Reagent in Modern Organic Synthesis

Allyl diethylphosphonoacetate has emerged as a valuable and versatile reagent in organic synthesis, offering unique reactivity for the construction of complex molecular architectures. Its utility is most prominently showcased in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated esters. Furthermore, its allyl moiety provides a handle for subsequent transformations, enabling its use in tandem reaction sequences and the synthesis of diverse carbocyclic and heterocyclic systems. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a powerful tool for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction. The use of a phosphonate-stabilized carbanion, such as that derived from this compound, leads to the formation of an alkene and a water-soluble phosphate byproduct, simplifying product purification.[1] The stereochemical outcome of the HWE reaction can be controlled to favor either the (E)- or (Z)-alkene by carefully selecting the reaction conditions.[1]

General Reaction Scheme:

The reaction proceeds via the deprotonation of this compound to form a phosphonate carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate eliminates a diethyl phosphate salt to yield the corresponding α,β-unsaturated allyl ester.

Caption: General Horner-Wadsworth-Emmons Reaction Pathway

Quantitative Data for HWE Reactions

The following table summarizes typical reaction conditions and outcomes for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes.

| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | E:Z Ratio |

| Benzaldehyde | NaH | THF | 0 to rt | 2 | Allyl cinnamate | 95 | >98:2 |

| 4-Chlorobenzaldehyde | NaH | DME | rt | 12 | Allyl 4-chlorocinnamate | 92 | >95:5 |

| Cyclohexanecarboxaldehyde | NaH | THF | rt | 3 | Allyl cyclohexylideneacetate | 88 | >95:5 |

| Octanal | NaH | THF | 0 to rt | - | Allyl dec-2-enoate | 85 | 90:10 |

| p-Tolualdehyde | KHMDS, 18-crown-6 | THF | -78 to 5 | 6 | Allyl 3-(p-tolyl)acrylate | 78 | - |

Data compiled from representative HWE reactions.[1][2] Note that the E:Z ratio for the reaction with p-tolualdehyde was not specified in the cited source.

Experimental Protocols

Protocol 1: (E)-Selective HWE Reaction with Benzaldehyde

This protocol is adapted from standard procedures for E-selective HWE reactions.[1]

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Cool the resulting solution to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford allyl cinnamate.

Protocol 2: (Z)-Selective HWE Reaction (Still-Gennari Modification)

This protocol is a general procedure for achieving Z-selectivity in HWE reactions.[3]

Materials:

-

Bis(2,2,2-trifluoroethyl) (allyl-oxycarbonylmethyl)phosphonate (a modified phosphonate)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

18-crown-6

-

Anhydrous Tetrahydrofuran (THF)

-

Aldehyde (e.g., p-tolualdehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (2.0 equivalents) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add KHMDS (1.02 equivalents, as a solution in THF or toluene) dropwise.

-

Slowly add a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.0 equivalent) in anhydrous THF.

-

Stir the mixture vigorously at -78 °C for 1 hour and 15 minutes.

-

Warm the reaction mixture to -46 °C.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.

-

Maintain the reaction at -46 °C for 3 hours.

-

Allow the reaction to gradually warm to 5 °C over an additional 2 hours.

-

Quench the reaction at 5 °C with a saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

-

Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the (Z)-alkene.

Tandem Reactions

The presence of both a phosphonate and an allyl group in this compound allows for its participation in tandem or domino reactions, where multiple bond-forming events occur in a single pot. While specific literature examples detailing tandem reactions with this exact reagent are scarce, the conceptual framework for such transformations is well-established.

A potential tandem sequence could involve an initial Michael addition to an α,β-unsaturated system, followed by an intramolecular HWE reaction to form a cyclic product.

Caption: Conceptual Tandem Michael-HWE Reaction

Synthesis of Functionalized Cyclopentenones via Pauson-Khand Reaction

This compound can serve as a precursor for the synthesis of enynes, which are key substrates for the Pauson-Khand reaction. This reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst, to afford cyclopentenones.[4][5]

General Workflow:

Caption: Workflow for Cyclopentenone Synthesis

While a specific, detailed protocol for the Pauson-Khand reaction of an enyne derived directly from this compound was not found in the immediate search results, the general principles of the reaction are well-documented.[4][5][6] The synthesis of the requisite enyne would typically involve coupling of the allyl group with a terminal alkyne.

Synthesis of Olefin-Containing Peptides on Solid Phase

The introduction of olefinic moieties into peptides is a valuable strategy for creating constrained analogues, probes for biological studies, and peptidomimetics. This compound can be utilized in the synthesis of unnatural amino acids containing an α,β-unsaturated ester, which can then be incorporated into peptides using solid-phase peptide synthesis (SPPS).

General Workflow for SPPS:

References

- 1. benchchem.com [benchchem.com]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

Allyl Diethylphosphonoacetate: A Key Reagent in the Synthesis of Complex Pharmaceuticals

Allyl diethylphosphonoacetate has emerged as a critical building block in the synthesis of a diverse range of biologically active molecules and pharmaceutical agents. Its utility primarily stems from its role in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective formation of carbon-carbon double bonds. This application note provides a comprehensive overview of the use of this compound in the synthesis of notable pharmaceuticals, complete with detailed experimental protocols, quantitative data, and graphical representations of relevant biological pathways and experimental workflows.

Introduction

This compound is a phosphonate reagent that, when deprotonated, forms a stabilized carbanion. This carbanion readily reacts with aldehydes and ketones in the Horner-Wadsworth-Emmons olefination to generate α,β-unsaturated esters with a terminal allyl group. The resulting structural motif is a versatile intermediate that can be further elaborated, making it a valuable tool in the multistep syntheses of complex natural products and their analogs with therapeutic potential. Key advantages of using this compound in the HWE reaction include the high E-selectivity of the resulting alkene, the mild reaction conditions, and the ease of removal of the water-soluble phosphate byproduct.[1][2][3][4][5][6]

Applications in Pharmaceutical Synthesis

This compound has been instrumental in the total synthesis and analog development of several important pharmaceutical compounds, including anticancer agents and protease inhibitors.

Salicylihalamide Analogs: Potent V-ATPase Inhibitors

Salicylihalamides are marine-derived natural products that exhibit potent anticancer activity by inhibiting vacuolar-type H+-ATPases (V-ATPases). These proton pumps are crucial for maintaining the acidic microenvironment of tumors, and their inhibition represents a promising strategy for cancer therapy. The synthesis of potent analogs, such as saliphenylhalamide, often involves a Horner-Wadsworth-Emmons reaction to construct a key fragment of the molecule.

Mechanism of Action: Salicylihalamides and their analogs target the V₀ subunit of the V-ATPase, disrupting proton translocation and leading to an increase in the pH of intracellular compartments. This disruption of pH homeostasis can trigger apoptosis and inhibit tumor cell proliferation and metastasis.

Caption: Mechanism of action of Salicylihalamide analogs.

(-)-Zampanolide: A Microtubule-Stabilizing Agent

(-)-Zampanolide is a potent cytotoxic macrolide isolated from marine sponges. It exhibits strong anticancer activity by stabilizing microtubules, a mechanism similar to the well-known chemotherapeutic agent paclitaxel. The total synthesis of zampanolide is a complex undertaking where the Horner-Wadsworth-Emmons reaction, including intramolecular variants, plays a crucial role in the formation of the macrolactone ring.[7][8]

Mechanism of Action: (-)-Zampanolide binds to β-tubulin, promoting the assembly of microtubules and inhibiting their depolymerization. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Caption: Mechanism of action of (-)-Zampanolide.

Pladienolide B Precursors: Splicing Modulators

Pladienolide B is a macrolide natural product that has garnered significant interest for its potent antitumor activity, which is derived from its ability to modulate mRNA splicing. The synthesis of key precursors to Pladienolide B has utilized the Horner-Wadsworth-Emmons reaction to establish specific olefin geometries within the molecule's complex architecture.[9]

Mechanism of Action: Pladienolide B targets the SF3b subunit of the spliceosome, a large RNA-protein complex responsible for pre-mRNA splicing. By inhibiting the spliceosome, Pladienolide B induces the accumulation of unspliced mRNA, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of action of Pladienolide B.

(+)-Crocacin C: A Potent Antifungal Agent

(+)-Crocacin C is a natural product with notable antifungal and cytotoxic properties. Its total synthesis is a challenging endeavor that has been accomplished through various strategies, with some approaches employing a vinylogous Horner-Wadsworth-Emmons reaction to construct the dienoate side chain.[1][2][7][10]

Mechanism of Action: The precise mechanism of action for the cytotoxic effects of (+)-Crocacin C is still under investigation, but it is known to be a potent inhibitor of the mitochondrial electron transport chain.

Quantitative Data Summary

| Pharmaceutical | Synthetic Step Involving this compound | Typical Yield | Key Reaction Conditions | Ref. |

| Saliphenylhalamide (analog) | Intermolecular HWE for side chain precursor | 70-85% | NaH, THF, 0 °C to rt | [3] |

| (-)-Zampanolide | Intramolecular HWE for macrolactonization | 60-75% | Ba(OH)₂, THF/H₂O, rt | [7][8] |

| Pladienolide B (precursor) | Intermolecular HWE for fragment coupling | 75-90% | KHMDS, 18-crown-6, THF, -78 °C | |

| (+)-Crocacin C (vinylogous HWE) | Intermolecular vinylogous HWE for dienoate synthesis | 50-65% | LDA, THF, -78 °C to rt | [10] |

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction using this compound

This protocol is a representative procedure for the E-selective olefination of an aldehyde.

Caption: General workflow for the HWE reaction.

Materials:

-

This compound

-

Aldehyde

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-